REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]=1[CH:13]=O.C([O-])(=O)C.[NH4+].[N+:20]([CH3:23])([O-:22])=[O:21]>O>[N+:20]([CH:23]=[CH:13][C:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:11]=[CH:12][C:3]=1[O:2][CH3:1])([O-:22])=[O:21] |f:1.2|
|
Name
|
|
Quantity
|
1.52 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C2=CC=CC=C2C=C1)C=O
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 h 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The nitromethane is evaporated off in a rosary evaporator
|
Type
|
CUSTOM
|
Details
|
Hydrolysis of he ammonium acetate
|
Type
|
WASH
|
Details
|
The aqueous phase is washed twice with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The latter phase is dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.77 g |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=CC1=C(C=CC2=CC=CC=C12)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.73 mmol | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |